molecular formula C15H14N4O B3197245 3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde CAS No. 1004451-74-4

3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde

Cat. No. B3197245
CAS RN: 1004451-74-4
M. Wt: 266.3 g/mol
InChI Key: VVQRSHACUHYRRI-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its melting point is 107.5 °C and boiling point is 218 °C .

Scientific Research Applications

Cancer Research and CDK2 Inhibition

The compound’s structure suggests potential as a CDK2 inhibitor, which is an appealing target for cancer treatment. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized and evaluated for their cytotoxic activities against different cell lines. Notably, some derivatives showed superior activity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, as well as moderate activity against liver cancer (HepG-2) cells .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles, including our compound of interest, have demonstrated potent antileishmanial and antimalarial activities. These findings highlight its potential in combating parasitic diseases .

Crystallography and Structural Studies

The compound has been characterized using single crystal X-ray diffraction (XRD) analysis. Understanding its crystal structure provides valuable insights into its properties and potential applications .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their specific structure and the biological target. For example, some pyrazole derivatives have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications. Future developments may include the synthesis of new pyrazole derivatives, exploration of their biological activity, and their use in the development of new drugs and other products .

properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-14(8-16-18(11)2)15-12(10-20)9-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQRSHACUHYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181258
Record name 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004451-74-4
Record name 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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